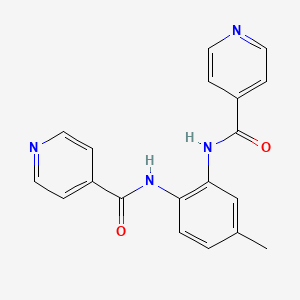
2-(6-bromo-2-methoxy-1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxy-1-naphthyl)acetamide, also known as BMAA, is a naturally occurring neurotoxin that has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is found in various species of cyanobacteria, which are commonly found in freshwater and marine environments.
Mécanisme D'action
2-(6-bromo-2-methoxy-1-naphthyl)acetamide is thought to exert its toxic effects on neurons by disrupting protein synthesis and inducing oxidative stress. Specifically, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to inhibit the activity of the enzyme glutamine synthetase, which is responsible for converting glutamate to glutamine. This inhibition leads to an accumulation of glutamate in the brain, which can cause overexcitation of neurons and ultimately lead to cell death.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects on the body. In addition to its neurotoxic effects, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to induce oxidative stress, disrupt the blood-brain barrier, and alter the expression of genes involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab is that it allows researchers to better understand the mechanisms by which this toxin exerts its toxic effects on neurons. Additionally, studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab allows researchers to test potential treatments for neurodegenerative diseases that are caused by 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure. However, one limitation of studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab is that it can be difficult to accurately mimic the conditions under which humans are exposed to this toxin in the environment.
Orientations Futures
There are a number of future directions for 2-(6-bromo-2-methoxy-1-naphthyl)acetamide research, including the development of more accurate and sensitive methods for detecting 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the environment and in human tissues. Additionally, future research should focus on identifying potential treatments for neurodegenerative diseases that are caused by 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure. Finally, more research is needed to better understand the long-term health effects of 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure and to develop strategies for reducing or eliminating 2-(6-bromo-2-methoxy-1-naphthyl)acetamide contamination in the environment.
Méthodes De Synthèse
2-(6-bromo-2-methoxy-1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-bromo-5-methoxybenzoic acid with acetyl chloride in the presence of a base. Alternatively, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide can be synthesized by the reaction of 2-bromo-6-methoxynaphthalene with glycine in the presence of a base.
Applications De Recherche Scientifique
2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been extensively studied in the scientific community due to its potential role in the development of neurodegenerative diseases. Research has shown that 2-(6-bromo-2-methoxy-1-naphthyl)acetamide can cause damage to neurons in the brain by inducing oxidative stress and disrupting protein synthesis. Additionally, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to accumulate in the brains of animals and humans who consume contaminated seafood, leading to concerns about the potential health risks associated with 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVXHDFXDBRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)


